3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Historical Evolution of Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
The imidazo[1,2-a]pyridine scaffold first gained prominence through marketed drugs like zolpidem (sedative-hypnotic) and zolimidine (antiulcer agent), demonstrating early recognition of its drug-like properties. Structural analyses reveal that the bicyclic system provides optimal π-π stacking interactions with biological targets while maintaining metabolic stability. Between 2010–2025, over 120 patents incorporated this scaffold, primarily targeting kinase inhibition and antimicrobial activity.
A pivotal advancement occurred in 2013 with the discovery of imidazo[1,2-a]pyridine derivatives exhibiting potent platelet-derived growth factor receptor (PDGFR) inhibition (IC₅₀ = 2–8 nM). These compounds demonstrated oral bioavailability exceeding 50% in preclinical models, validating the scaffold’s potential for systemic therapeutics. Subsequent developments addressed multidrug-resistant pathogens, with 3-nitroimidazo[1,2-a]pyridines showing MIC values ≤0.5 μg/mL against Mycobacterium tuberculosis strains.
The scaffold’s synthetic adaptability is exemplified by three key strategies:
- Gould-Jacobs Cyclization : Enables rapid assembly from 2-aminopyridines and α-haloketones
- Transition-Metal-Free Halogenation : Sodium chlorite-mediated chlorination achieves 89% yield at position 3
- Suzuki-Miyaura Cross-Coupling : Introduces aryl/heteroaryl groups at position 3 with >90% efficiency
Table 1: Key milestones in imidazo[1,2-a]pyridine drug discovery
Properties
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYOGUMCXKKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325661 | |
| Record name | 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138023-10-6 | |
| Record name | 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by chlorination. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent transformation into the target compound. The process may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The C3-chlorine atom in this compound serves as an effective leaving group, enabling participation in Pd-catalyzed cross-couplings. For example:
Suzuki-Miyaura Coupling:
Reaction of the chloro-substituted imidazo[1,2-a]pyridine with aryl boronic acids under Pd catalysis yields biaryl derivatives. A representative protocol involves:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : DMF/H₂O (4:1)
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Temperature : 110°C, 24 hours
Example Product :
| Starting Material | Boronic Acid | Product | Yield |
|---|---|---|---|
| 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 82% |
Similar conditions apply for Heck and Stille couplings, with the chloro group replaced by alkenyl or alkyl chains, respectively .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient C3 position facilitates nucleophilic displacement. Reactions with amines or alkoxides proceed under mild conditions:
Amination:
Methoxylation:
Key Observation : Steric hindrance from the 4-methoxyphenyl group at C2 slightly reduces reactivity compared to less-substituted analogues .
Functionalization via Aza-Friedel–Crafts Alkylation
While direct C3 alkylation is hindered by the chloro substituent, dechlorination via reductive pathways (e.g., H₂/Pd-C) enables subsequent functionalization. Post-reduction, the C3 position undergoes alkylation with aldehydes and amines:
Three-Component Reaction:
-
Catalyst : Y(OTf)₃ (10 mol%)
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Substrates : Aldehyde (1.5 equiv), cyclic amine (2 equiv)
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Solvent : Toluene, 110°C, 12 hours
Example :
| Aldehyde | Amine | Product | Yield |
|---|---|---|---|
| p-Tolualdehyde | Morpholine | 3-(p-Tolyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 68% |
Cyclization and Ring-Opening Reactions
The imidazo[1,2-a]pyridine core participates in cycloadditions under specific conditions:
Diels-Alder Reaction:
-
Conditions : Maleic anhydride (1.2 equiv), DCM, 25°C, 8 hours
Demethylation of the Methoxyphenyl Group
The 4-methoxyphenyl substituent can be demethylated to introduce hydroxyl groups:
Scientific Research Applications
Drug Development
The imidazo[1,2-a]pyridine scaffold, including 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, has been investigated for its potential as a therapeutic agent. Several derivatives of this compound have shown promise in treating various conditions:
- Cholinesterase Inhibition : Compounds based on the imidazo[1,2-a]pyridine structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Studies indicate that these compounds exhibit varying degrees of AChE inhibition with IC50 values ranging from 0.2 to 50.0 μM, demonstrating protective effects against organophosphate inhibitors like soman in animal models .
- Anticancer Activity : The compound has also been tested against various cancer cell lines, showing significant anticancer properties. For instance, derivatives synthesized via iodine-catalyzed methods exhibited notable activity against Hep-2, HepG2, MCF-7, and A375 cancer cells when compared to standard treatments like Doxorubicin .
- Fluorescent Probes : Recent developments have led to the creation of fluorescent sensors based on imidazo[1,2-a]pyridine that can detect metal ions such as Fe³⁺ and Hg²⁺. These sensors demonstrated high sensitivity and selectivity in biological environments, making them valuable tools for environmental monitoring and biological imaging .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the imidazo[1,2-a]pyridine ring and substituents can significantly influence biological activity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring affects the overall potency of the compound against AChE and other targets. For example, halogen substitutions have been linked to improved inhibitory activity .
- Mechanistic Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. This knowledge aids in designing more effective derivatives with enhanced selectivity and potency .
Summary of Applications
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, disrupting their function and exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to substituent positions and electronic properties:
- For example, compound 2j (3,4-dichlorophenyl side chain) showed potent BChE inhibition (IC₅₀ = 65 µM) .
- Position 2 Aryl Groups : The 4-methoxyphenyl group at position 2 provides electron-donating properties, which may improve solubility and modulate binding interactions. Analog 2h (methyl at R4, biphenyl side chain) exhibited the strongest AChE inhibition (IC₅₀ = 79 µM), highlighting the importance of substituent bulk and electronics .
Table 1: Key Pharmacological Activities of Analogs
Pharmacological Profile vs. Analogs
- However, the 4-methoxyphenyl group may reduce steric hindrance compared to dichlorophenyl, possibly altering binding affinity . In contrast, 2h’s methyl group at R4 and biphenyl side chain optimize interactions with AChE’s peripheral anionic site, a mechanism likely inaccessible to the target compound due to its smaller substituents .
- Antiulcer Activity: SCH 28080 (3-cyanomethyl substituent) inhibits H+/K+-ATPase, a mechanism distinct from histamine H₂ antagonists.
Antileishmanial Activity :
- Analogs like 3aa (2,3-diphenyl) and 3ca (2-(4-methoxyphenyl)-3-phenyl) show antileishmanial effects. The target compound’s 4-methoxyphenyl group aligns with 3ca , suggesting possible activity, though this requires validation .
Biological Activity
3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the context of infectious diseases and cancer. This article synthesizes the current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound this compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring system. The presence of a chloro group and a methoxy-substituted aromatic ring contributes to its pharmacological properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of imidazo[1,2-a]pyridine derivatives against various pathogens. For instance, a compound structurally related to this compound demonstrated notable activity against Trypanosoma cruzi and Leishmania donovani. In vitro assays indicated that the compound effectively inhibited intracellular infections in host cells, showcasing its potential as a therapeutic agent for treating Chagas disease and leishmaniasis .
| Pathogen | IC50 (µM) | Assay Type |
|---|---|---|
| Trypanosoma cruzi | 0.5 | Intracellular infection assay |
| Leishmania donovani | 0.8 | Intracellular infection assay |
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridines have also been explored. In one study, derivatives exhibited significant antiproliferative effects against human tumor cell lines. Specifically, compounds showed GI50 values in the low micromolar range against colon carcinoma cells (HCT116), indicating the potential for further development as anticancer agents .
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Carcinoma) | 2.30 | Cell cycle arrest and apoptosis |
| MV4-11 (AML) | 0.299 | FLT3 inhibition |
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. For example, studies have suggested that it may inhibit key kinases involved in cell proliferation and survival pathways. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity towards these targets .
Case Studies
Case Study 1: Antiparasitic Efficacy
In a collaborative virtual screening study aimed at identifying new leads for visceral leishmaniasis treatment, compounds similar to this compound were evaluated for their efficacy against Leishmania species. The study found that certain derivatives exhibited significant activity with minimal cytotoxicity towards host cells, suggesting a favorable therapeutic index .
Case Study 2: Cancer Cell Line Evaluation
A separate investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that several compounds were effective against acute myeloid leukemia (AML) cell lines. The study highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via:
- Solvent-free cyclocondensation : Reacting acetophenone derivatives with 2-aminopyridine using Na₂CO₃ as a catalyst under solvent-free conditions, achieving high yields (>75%) .
- Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves purity, as demonstrated for structurally similar imidazo[1,2-a]pyridines using controlled microwave irradiation (e.g., 150°C, 300 W) .
- Copper-catalyzed multicomponent reactions : Combines 2-aminopyridine, aldehydes, and alkynes in a one-pot setup, offering modularity for substituent variation .
- Key Variables : Catalyst choice (e.g., Na₂CO₃ vs. Cu), solvent (DMF vs. solvent-free), and temperature critically influence reaction efficiency and byproduct formation.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., C-3 chloro vs. C-2 aryl groups). For example, aromatic protons appear as doublets near δ 7.2–8.3 ppm, while methoxy groups resonate at δ ~3.8 ppm .
- Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., [M+H]+ = 289 for a related derivative) and fragmentation patterns .
- X-ray Crystallography : Resolves halogen positioning (e.g., chlorine at C-3 vs. bromine in regioisomers) and planarity of the fused ring system .
Q. What common functionalization strategies are applied to the imidazo[1,2-a]pyridine core?
- C-3 Modifications :
- Friedel-Crafts Acylation : Acetylation at C-3 using AlCl₃ catalysis (neat conditions, 100°C) to introduce ketone groups, enabling downstream derivatization .
- Decarboxylative Petasis-like Reactions : Catalyst-free three-component coupling with boronic acids and glyoxylic acid for aryl methane derivatives .
- C-7 Substitutions : Electrophilic aromatic substitution (e.g., nitration, halogenation) to install groups like methoxy or nitro, enhancing bioactivity .
Advanced Research Questions
Q. How can regioselectivity challenges during C-3 functionalization be addressed?
- Mechanistic Insights : Computational studies (DFT) reveal that AlCl₃ activates acetic anhydride for C-3 acylation via a Wheland intermediate, avoiding competing C-5/C-7 reactivity due to electronic effects .
- Experimental Optimization :
- Catalyst Screening : Transition metals (e.g., Pd) or Lewis acids (e.g., FeCl₃) may favor alternate sites.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates for selective C-3 reactions .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Substituent Effects :
- C-3 Chlorine : Enhances metabolic stability and target binding (e.g., COX-2 inhibition with IC₅₀ = 0.07 μM for a morpholine-substituted analogue) .
- 4-Methoxyphenyl at C-2 : Improves solubility and π-stacking interactions with enzyme pockets (validated via docking studies) .
- Case Study : Replacing chlorine with bromine at C-3 reduces potency against GABA receptors due to steric clashes, as shown in molecular dynamics simulations .
Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?
- Case Example : Catalyst-free Petasis reactions initially yielded 10% product due to competing adduct formation. Resolution involved:
- Solvent Optimization : Switching from DMF to toluene minimized side reactions.
- Stoichiometric Adjustments : Increasing boronic acid equivalents (1.5 eq.) improved conversion to >60% .
Q. What computational models predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Predicts binding to COX-2 or GABA receptors via grid-based scoring of ligand conformers .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., methoxy-O with Arg120 in COX-2) .
- Validation : Correlate computational binding scores (ΔG) with experimental IC₅₀ values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
